molecular formula C8H9NOS B008759 (E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime CAS No. 19995-19-8

(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime

Cat. No. B008759
CAS RN: 19995-19-8
M. Wt: 167.23 g/mol
InChI Key: JMHKHQOLEYGCNT-VQHVLOKHSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves multicomponent reactions, demonstrating the versatility and complexity of constructing such molecules. For instance, a facile diversity-oriented synthesis method for 3-amino-6,7-dihydrobenzo[c]thiophen-4(5H)-one derivatives from α-oxo-N,S-ketene acetal showcases the strategic assembly of these compounds, highlighting the reactivity of intermediate species in achieving high overall yields (Yerande et al., 2014).

Scientific Research Applications

Occurrence and Biodegradation of Thiophenes

Thiophenes, including condensed thiophenes found in petroleum, have significant environmental and industrial relevance. The biodegradation of thiophenes, such as dibenzothiophene and its derivatives, is crucial for understanding the fate of sulfur-containing organic compounds in petroleum-contaminated environments. Kropp and Fedorak (1998) reviewed the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum, focusing on the types of organosulfur compounds found and their environmental fate. This research is pivotal for developing bioremediation strategies for sulfur-containing pollutants (Kropp & Fedorak, 1998).

Antioxidant Activity and Pharmacological Characteristics

The exploration of antioxidant activities in various compounds, including thiophene derivatives, is vital for pharmaceutical applications. Munteanu and Apetrei (2021) provided a critical review of tests used to determine antioxidant activity, highlighting the significance of these assays in understanding the antioxidant potential of compounds for medical and pharmaceutical applications (Munteanu & Apetrei, 2021). Additionally, the pharmacological properties of vanillic acid, a related compound, have been reviewed for their antioxidant, anti-inflammatory, and neuroprotective properties, suggesting a potential for treating various diseases (Ingole et al., 2021).

Synthesis and Biological Importance of Related Compounds

The synthesis of thiophene derivatives, such as 2-(thio)ureabenzothiazoles, has garnered interest due to their broad spectrum of biological activities. These compounds are of great importance in medicinal chemistry, offering potential therapeutic agents for a variety of pharmacological activities. Rosales-Hernández et al. (2022) reviewed the chemical aspects and pharmacological activities of these compounds, emphasizing their importance in drug development (Rosales-Hernández et al., 2022).

Metal-Ion Sensing Applications

Oxadiazoles, especially 1,3,4-oxadiazole scaffolds, are prominent in developing chemosensors for detecting metal ions. Sharma et al. (2022) summarized synthetic strategies and applications of 1,3,4-oxadiazoles in metal-ion sensing, highlighting their utility in creating sensitive and selective chemosensors for environmental and biological applications (Sharma et al., 2022).

properties

IUPAC Name

(NE)-N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHKHQOLEYGCNT-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CS2)/C(=N/O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime

CAS RN

19995-19-8
Record name NSC117727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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